molecular formula C5H10O3 B8135173 methyl (2R)-2-methoxypropanoate CAS No. 54656-63-2

methyl (2R)-2-methoxypropanoate

Cat. No.: B8135173
CAS No.: 54656-63-2
M. Wt: 118.13 g/mol
InChI Key: VABBJJOSOCPYIT-SCSAIBSYSA-N
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Description

Methyl (2R)-2-methoxypropanoate is an organic compound with the molecular formula C5H10O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-methoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-methoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methoxypropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methoxypropanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: (2R)-2-methoxypropanoic acid and methanol.

    Reduction: (2R)-2-methoxypropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-methoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.

    Medicine: It serves as a precursor in the synthesis of chiral drugs and other bioactive molecules.

    Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-methoxypropanoate depends on the specific reaction or application. In enzyme-catalyzed reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

Methyl (2R)-2-methoxypropanoate can be compared with other similar esters, such as:

    Methyl (S)-2-methoxypropanoate: The enantiomer of this compound, which has the opposite configuration at the chiral center.

    Ethyl (2R)-2-methoxypropanoate: An ester with a similar structure but with an ethyl group instead of a methyl group.

    Methyl (2R)-2-ethoxypropanoate: An ester with an ethoxy group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups and stereochemistry.

Properties

IUPAC Name

methyl (2R)-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBJJOSOCPYIT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428811
Record name methyl (2R)-2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54656-63-2
Record name methyl (2R)-2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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